5-庚烯酸

描述

5-Heptenoic acid is a compound that is part of a broader class of organic substances with potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss 5-heptenoic acid, they do provide insights into structurally related compounds and their synthesis, properties, and applications, which can be informative for understanding 5-heptenoic acid.

Synthesis Analysis

The synthesis of compounds related to 5-heptenoic acid involves the creation of molecules with specific functional groups that impart desired properties. For instance, the synthesis of 2-acetamido-5-oxo-6-heptenoic acid involves introducing an α-acetylamino group and a terminal methyleneketo group, which have been shown to exhibit antitumor activity . Similarly, the synthesis of 3,5-dihydroxy-7-(N-imidazolyl)-6-heptenoates, a class of potent HMG-CoA reductase inhibitors, demonstrates the importance of specific substituents for biological activity .

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-heptenoic acid plays a crucial role in their function. For example, the noncoplanarity of the heptenoate C-C double bond with the imidazole ring in 3,5-dihydroxy-7-(N-imidazolyl)-6-heptenoates contributes to their high acid stability and is a key factor in their inhibitory activity against HMG-CoA reductase . This suggests that the molecular geometry of 5-heptenoic acid derivatives could be critical for their chemical behavior and potential applications.

Chemical Reactions Analysis

The chemical reactivity of molecules similar to 5-heptenoic acid is diverse. The synthesis and epoxidation of 5-(2-aminoethyl)bicyclo[2.2.1]hept-2-ene derivatives show that these compounds can undergo reactions with peroxyphthalic acid to form epoxy derivatives without heterocyclization . Additionally, the cyclization of 5-hexynoic acid to 3-alkoxy-2-cyclohexenones demonstrates the ability of these molecules to form cyclic structures under specific conditions . These reactions are indicative of the potential transformations that 5-heptenoic acid and its derivatives might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 5-heptenoic acid are influenced by their molecular structures. For instance, the antitumor activity of methyl esters of α-acetylamino acids is significant, whereas the free N-acetyl acid does not show such activity, indicating the importance of esterification in modulating biological properties . The isomerization of 5-methylenebicyclo[2.2.1]hept-2-ene cation studied by 13C NMR spectroscopy highlights the dynamic behavior of these molecules under the influence of protonic acids, which could be relevant for understanding the reactivity of 5-heptenoic acid .

科学研究应用

药理学评论和生物学效应:绿原酸(CGA)是咖啡酰奎尼酸异构体(如 5-CQA)的关键异构体,因其广泛的治疗作用而被广泛研究。这些作用包括抗氧化、抗菌、保肝、保护心脏、抗炎、神经保护、抗肥胖、抗病毒和抗菌特性。CGA 还因其调节代谢相关疾病中脂质代谢和葡萄糖的能力而闻名,可能有助于治疗肝脂肪变性、心血管疾病、糖尿病和肥胖等疾病 (Naveed 等,2018)。

在代谢综合征中的作用和作为食品添加剂:CGA 的另一个重要应用领域是其在代谢综合征治疗中的作用,包括抗氧化、抗炎、降脂、抗糖尿病和降血压活性。它的抗菌性能对食品工业特别有价值,在食品工业中它被用作食品中的天然防腐剂 (Jesús Santana-Gálvez 等,2017)。

生物利用度和有益特性:研究还集中在 CGA 的生物利用度、其膳食来源、加工效果和有益健康的影响,包括神经保护、心血管保护和抗癌作用。这使其成为膳食补充剂和功能性食品的重要候选者 (胡洁璐等,2020)。

抗肿瘤作用:一项研究表明,5-氨基乙酰丙酸(5-ALA)诱导食管鳞状细胞癌发生铁死亡,并表现出显着的抗肿瘤作用。这将 5-ALA 定位为癌症治疗中一种有希望的治疗剂 (Yuji Shishido 等,2020)。

被 5-脂氧合酶代谢物激活:一项专注于 5-羟基二十碳四烯酸 (5-HETE) 和 5-羟基二十碳五烯酸 (5-HEPE) 的研究,这些物质是 5-脂氧合酶从花生四烯酸产生的主要代谢物,揭示了它们在激活人脐静脉内皮细胞中 Nrf2 中的作用。这对于理解这些代谢物对内皮细胞和潜在动脉粥样硬化病变的影响具有重要意义 (Nozomi Nagahora 等,2017)。

治疗和工业重要性:此外,其他酚类化合物(如丁香酸 (SA))因其在预防各种疾病中的广泛治疗应用而被研究,并具有抗氧化、抗菌和神经保护活性。SA 在生物修复和催化中的工业应用也突出了它的多功能性 (Cheemanapalli Srinivasulu 等,2018)。

色氨酸代谢:对色氨酸 (Trp) 等氨基酸的研究表明,它在产生重要的信号分子中起着至关重要的作用,影响着睡眠、情绪、食欲、胃动力和炎症等生理效应。宿主和微生物色氨酸代谢之间的相互作用也表明其作为王国内部信号分子的重要性 (Heather M. Grifka-Walk 等,2021)。

安全和危害

5-Heptenoic acid is classified as a skin corrosive and eye irritant . It may cause respiratory irritation . It is harmful if inhaled and may be harmful to aquatic life . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

5-Heptenoic acid, also known as (5Z)-7-{(1R,4S,5R,6R)-6-[(1E)-1-Octen-1-yl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl}-5-heptenoic acid, primarily targets the Prostacyclin synthase . Prostacyclin synthase is an enzyme that plays a crucial role in the synthesis of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation .

Mode of Action

It is known to interact with its target, prostacyclin synthase This interaction could potentially lead to changes in the synthesis of prostacyclin, thereby affecting vasodilation and platelet aggregation

Biochemical Pathways

Given its interaction with prostacyclin synthase, it is likely involved in theprostaglandin synthesis pathway . Prostaglandins are bioactive lipids that play key roles in various physiological processes, including inflammation, blood flow, and the formation of blood clots.

Result of Action

Given its interaction with Prostacyclin synthase, it may influence the production of prostacyclin, potentially affecting processes such as vasodilation and platelet aggregation .

属性

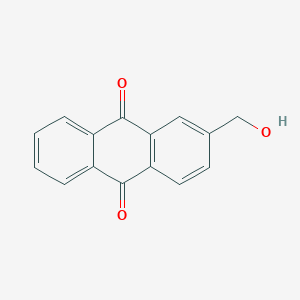

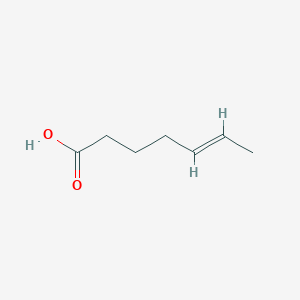

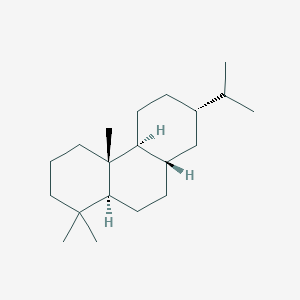

IUPAC Name |

(E)-hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h2-3H,4-6H2,1H3,(H,8,9)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSZWAJWFMFMFF-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is thromboxane A2 (TXA2) and its role in physiological processes?

A1: Thromboxane A2 is a potent lipid mediator produced from arachidonic acid via the cyclooxygenase pathway. It plays a crucial role in platelet aggregation and vasoconstriction, contributing to hemostasis and vascular tone. [, , , ]

Q2: What are TXA2 receptors (TP receptors)?

A2: TXA2 receptors, also known as TP receptors, are G protein-coupled receptors that mediate the biological effects of TXA2. Two isoforms, TPα and TPβ, are generated from the same gene through alternative splicing. [, , , ]

Q3: How do 5-heptenoic acid derivatives interact with TP receptors?

A3: 5-Heptenoic acid derivatives can act as both agonists and antagonists of TP receptors. Agonists, like U46619, mimic the effects of TXA2, inducing platelet aggregation and vasoconstriction. Antagonists, such as SQ29548 and I-SAP, block the binding of TXA2 and its mimetics to TP receptors, thereby inhibiting their effects. [, , , , , ]

Q4: What are the downstream effects of TP receptor activation?

A4: Activation of TP receptors triggers various intracellular signaling pathways, including:

- Phospholipase C activation: Leading to increased intracellular calcium levels and smooth muscle contraction. [, ]

- Rho kinase activation: Contributing to vasoconstriction and inflammation. []

- Nuclear factor κB (NF-κB) activation: Inducing the expression of inflammatory markers. []

- Mitogen-activated protein kinase (MAPK) activation: Involved in cell proliferation and survival. [, ]

- Glycogen synthase kinase-3 (GSK-3) phosphorylation: Leading to β-catenin/T-cell factor signaling activation and cell morphology changes. []

Q5: What are the potential therapeutic applications of TP receptor modulators?

A5: TP receptor modulators hold potential for treating various cardiovascular and inflammatory diseases, including:

- Thrombosis: TP antagonists could prevent platelet aggregation and reduce the risk of blood clots. [, ]

- Hypertension: TP antagonists may lower blood pressure by reducing vasoconstriction. [, ]

- Asthma: TP antagonists could potentially reduce bronchoconstriction and inflammation in airways. []

- Cancer: TP antagonists might inhibit tumor growth and metastasis by interfering with TP-mediated cell proliferation and signaling. []

Q6: What is the molecular formula of 5-heptenoic acid?

A6: The molecular formula of 5-heptenoic acid is C7H12O2.

Q7: What is the molecular weight of 5-heptenoic acid?

A7: The molecular weight of 5-heptenoic acid is 128.17 g/mol.

Q8: What spectroscopic data are available for 5-heptenoic acid derivatives?

A8: Spectroscopic data, including infrared, mass spectrometry, and nuclear magnetic resonance (NMR) spectra, have been used to characterize 5-heptenoic acid derivatives. These data provide information about functional groups, molecular weight, and stereochemistry. [, , ]

Q9: How does the stereochemistry of 5-heptenoic acid derivatives affect their activity?

A9: The stereochemistry of the 5,6 double bond and the 15-hydroxyl group significantly influences the activity of difluorinated 5-heptenoic acid derivatives. Only the derivative with the natural stereochemistry of TXA2 acted as an agonist in both platelets and blood vessels, while the other stereoisomers were antagonists in platelets. []

Q10: What structural modifications have been explored to improve the potency and selectivity of 5-heptenoic acid derivatives?

A10: Various structural modifications have been investigated, including:

- Substitution of oxygen atoms with carbon, sulfur, or nitrogen in the bicycloheptane ring system: Aiming to enhance stability and modify pharmacological properties. [, , ]

- Introduction of epoxy groups: Enhancing activity and selectivity for specific TP receptor isoforms. [, ]

- Modification of the side chains: Altering potency, selectivity, and pharmacokinetic properties. [, , ]

Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of 5-heptenoic acid derivatives?

A11: Limited information is available about the ADME of these compounds. Studies using radiolabeled analogs are necessary to fully characterize their PK/PD properties. []

Q12: What cell-based assays are used to evaluate the activity of 5-heptenoic acid derivatives?

A12: Cell-based assays used include:

- Platelet aggregation assays: Measuring the ability of compounds to induce or inhibit platelet aggregation in response to TXA2 mimetics or other stimuli. [, , , ]

- Vascular smooth muscle contraction assays: Assessing the effects of compounds on vascular tone and contractility. [, , , ]

- Calcium mobilization assays: Determining the ability of compounds to modulate intracellular calcium levels. [, , ]

Q13: What animal models are used to study the effects of 5-heptenoic acid derivatives?

A13: Animal models used include:

- Rodents: Used to evaluate cardiovascular effects, including blood pressure regulation, vascular reactivity, and thrombosis. [, , ]

- Rabbits: Used to study the effects on pulmonary artery and aorta. [, ]

- Cats: Used to investigate coronary artery constriction. [, ]

Q14: Have clinical trials been conducted with 5-heptenoic acid derivatives?

A14: Clinical trials are needed to determine the safety and efficacy of these compounds in humans.

Q15: Are there known resistance mechanisms to 5-heptenoic acid derivatives?

A15: Resistance mechanisms have not been fully elucidated. Studies investigating receptor mutations, altered signaling pathways, or changes in drug metabolism could provide insights.

Q16: What is the safety profile of 5-heptenoic acid derivatives?

A16: More research is needed to fully evaluate the toxicity and safety profile of these compounds. Preclinical studies in animal models and subsequent clinical trials are crucial to determine their safety in humans.

Q17: What strategies could be employed to improve the delivery of 5-heptenoic acid derivatives to specific targets or tissues?

A17: Drug delivery strategies could include:

Q18: Are there known biomarkers to predict the efficacy or monitor treatment response to 5-heptenoic acid derivatives?

A18: Research is needed to identify specific biomarkers for monitoring treatment response and predicting efficacy. Potential biomarkers could include:

- Inflammatory markers: Evaluating changes in inflammatory markers, such as interleukin-6, could indicate the impact of TP modulators on inflammatory processes. []

Q19: What analytical methods are used to characterize and quantify 5-heptenoic acid derivatives?

A19: Analytical methods employed include:

- High-performance liquid chromatography (HPLC): Separating and quantifying individual compounds in complex mixtures. []

- Mass spectrometry (MS): Determining molecular weight and structural information. [, ]

- NMR spectroscopy: Elucidating structural details, including stereochemistry. [, ]

- Radioligand binding assays: Assessing the binding affinity and kinetics of compounds for TP receptors. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl spiro[2.3]hexane-1-carboxylate](/img/structure/B96963.png)

![2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-](/img/structure/B96974.png)

![Trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane](/img/structure/B96981.png)